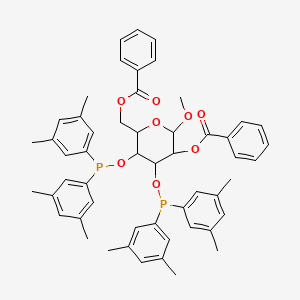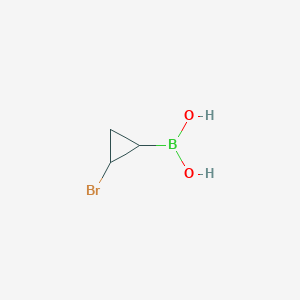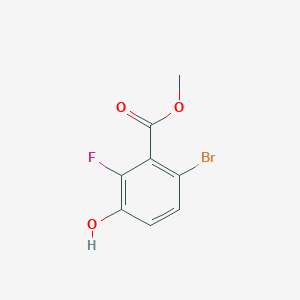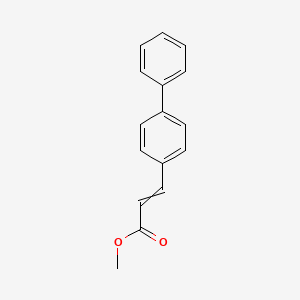![molecular formula C11H14N2O2 B14084146 Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- CAS No. 68701-52-0](/img/structure/B14084146.png)
Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an acetamide group, a hydroxyimino group, and a phenyl group substituted with an isopropyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an acetamide derivative with a hydroxyimino compound in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxyimino)-4-methoxy-2-(pivaloylimino)thiazolidine-3-acetamide: Known for its potent schistosomicidal properties.
2-Cyano-2-hydroxyimino-acetamide: Used in various chemical reactions and studied for its unique properties.
Uniqueness
Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
68701-52-0 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-hydroxyimino-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12-15/h3-8,15H,1-2H3,(H,13,14) |
InChI Key |
BOJBRYCABOLQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084070.png)
![1-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084082.png)









![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
